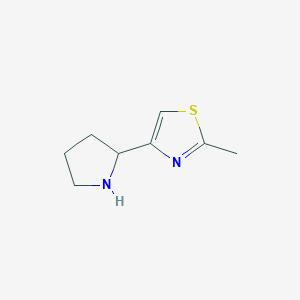

2-Methyl-4-(2-pyrrolidinyl)thiazole

Descripción general

Descripción

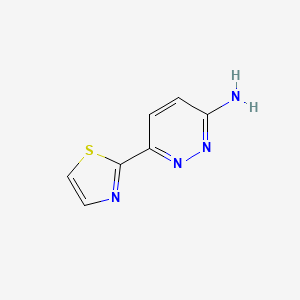

“2-Methyl-4-(2-pyrrolidinyl)thiazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .

Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings . Thiazoles are mostly synthesized by the condensation of α-haloketones with thioamides .Molecular Structure Analysis

The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .Aplicaciones Científicas De Investigación

Antioxidant Activity

2-Methyl-4-(2-pyrrolidinyl)thiazole: has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. This compound, due to its thiazole core, may contribute to the scavenging of free radicals, thus preventing oxidative stress which is associated with various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives make them valuable in the development of new drugs to combat bacterial infections2-Methyl-4-(2-pyrrolidinyl)thiazole could be used to synthesize compounds with significant activity against various strains of bacteria, including resistant ones, which is essential given the rising concern over antibiotic resistance .

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to diseases. Thiazole derivatives have shown anti-inflammatory effects, suggesting that 2-Methyl-4-(2-pyrrolidinyl)thiazole could be a precursor for drugs that help manage inflammatory conditions .

Antitumor and Cytotoxic Activity

Cancer research has benefited from thiazole derivatives due to their cytotoxic and antitumor activities2-Methyl-4-(2-pyrrolidinyl)thiazole could be instrumental in the synthesis of compounds that selectively target cancer cells, offering a pathway to more effective and less toxic cancer therapies .

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are devastating conditions with limited treatments. Thiazole compounds have shown promise as neuroprotective agents. Therefore, 2-Methyl-4-(2-pyrrolidinyl)thiazole might be used to develop drugs that protect neuronal health or slow the progression of neurodegenerative diseases .

Diuretic Activity

Diuretics are medications that increase the amount of water expelled from the body as urine. Some thiazole derivatives have been recognized for their diuretic activity. This suggests that 2-Methyl-4-(2-pyrrolidinyl)thiazole could be a starting point for the development of new diuretic drugs, which could be beneficial for conditions like hypertension .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Similarly, pyrrolidine derivatives have been reported to have a wide range of biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom . Pyrrolidine derivatives, on the other hand, are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . Similarly, pyrrolidine derivatives are known to interact with various biochemical pathways .

Pharmacokinetics

It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

Safety and Hazards

Direcciones Futuras

Propiedades

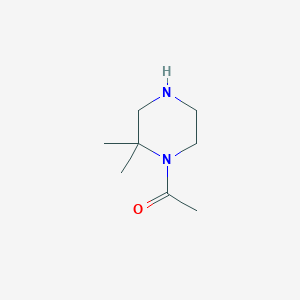

IUPAC Name |

2-methyl-4-pyrrolidin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRBPTPMAPGUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(2-pyrrolidinyl)thiazole | |

CAS RN |

1083368-78-8 | |

| Record name | 2-methyl-4-(pyrrolidin-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

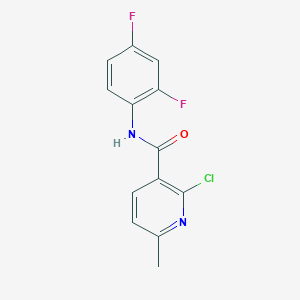

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)

amine](/img/structure/B1466212.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)

![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)